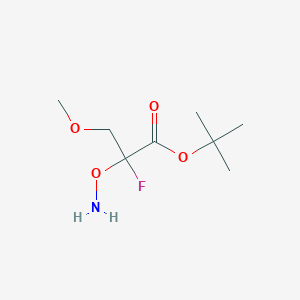

tert-Butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate

CAS No.:

Cat. No.: VC17770489

Molecular Formula: C8H16FNO4

Molecular Weight: 209.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16FNO4 |

|---|---|

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | tert-butyl 2-aminooxy-2-fluoro-3-methoxypropanoate |

| Standard InChI | InChI=1S/C8H16FNO4/c1-7(2,3)13-6(11)8(9,14-10)5-12-4/h5,10H2,1-4H3 |

| Standard InChI Key | KFZNWBTZPSRFPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(COC)(ON)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate is C9H16FNO5, with a molecular weight of 237.23 g/mol. Its structure integrates four key functional groups:

-

tert-Butyl ester: Provides steric bulk and stability, commonly used to protect carboxylic acids during synthesis .

-

Fluorine at C2: Introduces electronegativity, influencing electronic distribution and metabolic stability .

-

Methoxy group at C3: Enhances solubility and modulates steric interactions .

-

Aminooxy group (-ONH2): A reactive nucleophile capable of participating in oxime ligation and conjugation reactions .

The stereoelectronic effects of the fluorine atom and methoxy group create a unique spatial arrangement, potentially enabling selective reactivity. For instance, the fluorine’s inductive effect may polarize adjacent bonds, while the methoxy group’s electron-donating nature could stabilize intermediates during reactions .

Synthetic Strategies and Reaction Pathways

Protection-Deprotection Sequences

The tert-butyl ester is typically introduced via acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol or tert-butyl chloride . In analogous syntheses, di-tert-butyl dicarbonate (Boc2O) is employed to protect amine groups, though in this case, the aminooxy group may require alternative protection strategies due to its nucleophilic oxygen . For example, the aminooxy functionality could be protected as a Boc derivative using Boc-anhydride under basic conditions, followed by deprotection post-esterification .

Fluorination Methods

Introducing fluorine at the C2 position likely involves nucleophilic fluorination. A plausible route employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to substitute a hydroxyl group with fluorine . Alternatively, electrophilic fluorination using Selectfluor could target specific positions, though stereochemical control remains challenging .

Methoxy Group Installation

The methoxy group at C3 is typically introduced via Williamson ether synthesis, where a hydroxyl group is methylated using methyl iodide or dimethyl sulfate in the presence of a base . This step may precede fluorination to avoid interference with the reactive fluorine atom.

Coupling Reactions

The aminooxy group’s reactivity necessitates careful handling. In one potential pathway, a protected aminooxy intermediate is coupled to the fluorinated propanoate backbone using carbodiimide-based coupling agents like EDCI, as demonstrated in analogous syntheses . For instance, tert-butyl 2-(2-aminoethoxy)ethylcarbamate was coupled to fenofibric acid using EDCI in dichloromethane, yielding a 35% isolated product .

Physicochemical Properties

Solubility and Stability

-

Solubility: The tert-butyl group enhances lipophilicity, rendering the compound soluble in organic solvents like dichloromethane and ethyl acetate. The methoxy group improves aqueous solubility slightly .

-

Stability: The ester is stable under acidic conditions but hydrolyzes in basic environments. The aminooxy group is prone to oxidation, necessitating storage under inert atmospheres .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(C=O) at ~1730 cm⁻¹ (ester), ν(N-O) at ~930 cm⁻¹ (aminooxy), and ν(C-F) at ~1100 cm⁻¹ .

-

NMR:

Reactivity and Functional Group Transformations

Aminooxy Group Reactivity

The aminooxy group participates in oxime formation with carbonyl compounds, enabling bioconjugation applications. For example, reaction with ketones or aldehydes forms stable oxime linkages, useful in drug delivery systems .

Ester Hydrolysis

Under acidic conditions (e.g., HCl in dioxane), the tert-butyl ester cleaves to yield the corresponding carboxylic acid, a critical step in prodrug activation .

Fluorine-Directed Reactions

The C2 fluorine atom can direct electrophilic substitution or influence neighboring group participation. For instance, it may stabilize carbocation intermediates during SN1 reactions .

Applications in Pharmaceutical and Material Science

Prodrug Design

The tert-butyl ester serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. Fluorination enhances metabolic stability, prolonging half-life .

Bioconjugation

The aminooxy group enables site-specific protein modification via oxime ligation, valuable in antibody-drug conjugate (ADC) development .

Catalysis and Materials

The compound’s steric profile makes it a candidate for asymmetric catalysis ligands or monomers in fluorinated polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume